

# An In-depth Technical Guide to the Triiodide Equilibrium: $I_2 + I^- \rightleftharpoons I_3^-$

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## Compound of Interest

Compound Name: Potassium triiodide

Cat. No.: B083502

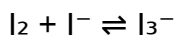
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical equilibrium between molecular iodine ( $I_2$ ), iodide ( $I^-$ ), and the resulting triiodide ion ( $I_3^-$ ). This equilibrium is pivotal in various scientific domains, including analytical chemistry, materials science, and pharmacology. A thorough understanding of its thermodynamic and kinetic parameters, as well as the experimental methodologies for its characterization, is crucial for professionals in these fields.

## Core Principles of the Triiodide Equilibrium

The formation of the triiodide ion is a reversible reaction where molecular iodine, a Lewis acid, reacts with an iodide ion, which acts as a Lewis base. The equilibrium can be represented as:



The triiodide ion is responsible for the well-known deep blue-black color that forms when iodine is in the presence of starch, a reaction widely used in iodometric titrations. The stability and concentration of the triiodide ion are influenced by several factors, including the nature of the solvent, temperature, and the presence of other chemical species.

## Thermodynamic Considerations

The formation of the triiodide ion is an exergonic process. The equilibrium constant (K) for this reaction is a measure of the relative concentrations of the reactants and products at equilibrium

and is highly dependent on the solvent and temperature. In aqueous solutions at 25°C, the equilibrium constant is approximately  $698 \pm 10$ .<sup>[1][2]</sup> The thermodynamic parameters for the formation of triiodide in aqueous solution at 25°C are as follows:

- Enthalpy of formation ( $\Delta H^\circ$ ):  $-17.0 \pm 0.6 \text{ kJ}\cdot\text{mol}^{-1}$ <sup>[1][2]</sup>
- Entropy of formation ( $\Delta S^\circ$ ):  $-0.6 \pm 0.3 \text{ J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$ <sup>[1][2]</sup>
- Heat capacity of formation ( $\Delta C_p^\circ$ ):  $-21 \pm 8 \text{ J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$ <sup>[1][2]</sup>

The negative enthalpy change indicates that the formation of triiodide is an exothermic process.

## Kinetic Aspects

The kinetics of the  $\text{I}_2 + \text{I}^- \rightleftharpoons \text{I}_3^-$  equilibrium are generally considered to be very rapid, with the reaction reaching equilibrium almost instantaneously. However, the rates of formation and dissociation can be influenced by the surrounding medium and the presence of catalysts. The dissociation of ferricenium tri-iodide in a benzene solution, for instance, has been studied using photochemical techniques and exhibits complex kinetics.<sup>[3]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for the triiodide equilibrium under various conditions.

Table 1: Thermodynamic Data for Triiodide Formation in Aqueous Solution at 25°C<sup>[1][2]</sup>

Parameter	Value	Units
Equilibrium Constant (K)	$698 \pm 10$	$\text{M}^{-1}$
Standard Enthalpy ( $\Delta H^\circ$ )	$-17.0 \pm 0.6$	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Entropy ( $\Delta S^\circ$ )	$-0.6 \pm 0.3$	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$
Standard Heat Capacity ( $\Delta C_p^\circ$ )	$-21 \pm 8$	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$

Table 2: Molar Absorptivities of Iodine Species in Aqueous Solution[4][5][6][7]

Species	Wavelength ( $\lambda_{\text{max}}$ )	Molar Absorptivity ( $\epsilon$ )	Units
I <sub>2</sub>	203 nm	$1.96 \times 10^4$	L·mol <sup>-1</sup> ·cm <sup>-1</sup>
I <sup>-</sup>	193 nm	$1.42 \times 10^4$	L·mol <sup>-1</sup> ·cm <sup>-1</sup>
I <sup>-</sup>	226 nm	$1.34 \times 10^4$	L·mol <sup>-1</sup> ·cm <sup>-1</sup>
I <sub>3</sub> <sup>-</sup>	288 nm	$3.52 \times 10^4$ (or $2.65 \times 10^4$ )	L·mol <sup>-1</sup> ·cm <sup>-1</sup>
I <sub>3</sub> <sup>-</sup>	350 nm (or 351 nm)	$2.32 \times 10^4$ (or $1.72 \times 10^4$ )	L·mol <sup>-1</sup> ·cm <sup>-1</sup>

Note: Discrepancies in molar absorptivity values for I<sub>3</sub><sup>-</sup> exist in the literature.

## Experimental Protocols

The determination of the equilibrium constant for the  $\text{I}_2 + \text{I}^- \rightleftharpoons \text{I}_3^-$  reaction is a common experiment in physical and analytical chemistry. The two primary methods employed are spectrophotometry and solvent extraction followed by titration.

## Spectrophotometric Determination

This method leverages the distinct UV-Visible absorption spectra of I<sub>2</sub> and I<sub>3</sub><sup>-</sup>. The triiodide ion has strong absorption peaks at approximately 288 nm and 350 nm, while iodine absorbs at different wavelengths.[4][5][6][7]

Methodology:

- Preparation of Stock Solutions:
  - Prepare a standardized stock solution of iodine (I<sub>2</sub>) in a non-complexing solvent (e.g., a solution of I<sub>2</sub> in CCl<sub>4</sub> or hexane).
  - Prepare a standardized stock solution of potassium iodide (KI) in deionized water.

- Prepare a standardized stock solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) for titration.
- Preparation of Equilibrium Mixtures:
  - Prepare a series of solutions in volumetric flasks containing a constant concentration of  $\text{I}_2$  and varying concentrations of KI.
  - Allow the solutions to reach equilibrium.
- Spectrophotometric Measurement:
  - Measure the absorbance of each solution at the  $\lambda_{\text{max}}$  of the triiodide ion (typically 350 nm), where the absorbance of  $\text{I}_2$  is negligible.
  - Use a solution of KI as a blank.
- Data Analysis:
  - The concentration of the  $\text{I}_3^-$  formed can be determined using the Beer-Lambert law ( $A = \epsilon bc$ ), where  $A$  is the absorbance,  $\epsilon$  is the molar absorptivity of  $\text{I}_3^-$ ,  $b$  is the path length of the cuvette, and  $c$  is the concentration of  $\text{I}_3^-$ .
  - The equilibrium concentrations of  $\text{I}_2$  and  $\text{I}^-$  can then be calculated from the initial concentrations and the concentration of  $\text{I}_3^-$  formed.
  - The equilibrium constant,  $K$ , is then calculated using the expression:  $K = [\text{I}_3^-] / ([\text{I}_2][\text{I}^-])$ .

## Solvent Extraction and Titration Method

This classic method relies on the differential solubility of iodine in an aqueous solution and an immiscible organic solvent, such as carbon tetrachloride ( $\text{CCl}_4$ ) or hexane.

Methodology:

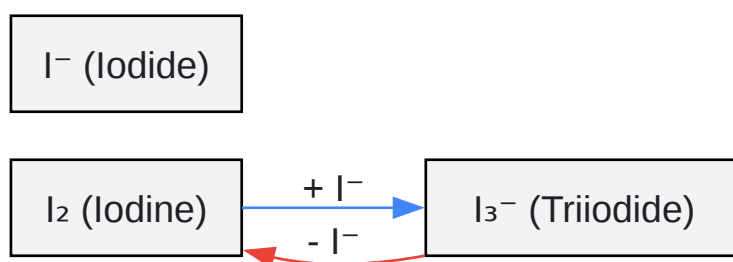
- Preparation of Systems:
  - Prepare a series of separatory funnels. To each, add a known volume of an aqueous potassium iodide (KI) solution of known concentration.

- Add a known amount of iodine and a known volume of an immiscible organic solvent (e.g.,  $\text{CCl}_4$ ) to each funnel.
- Equilibration:
  - Shake the funnels vigorously to allow the iodine to distribute between the aqueous and organic layers and for the triiodide equilibrium to be established in the aqueous phase.
  - Allow the layers to separate completely.
- Analysis of the Organic Layer:
  - Carefully separate the organic layer.
  - Titrate a known volume of the organic layer with a standardized sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution using starch as an indicator to determine the concentration of  $\text{I}_2$  in the organic phase.
- Analysis of the Aqueous Layer:
  - Separate the aqueous layer.
  - Titrate a known volume of the aqueous layer with the same standardized  $\text{Na}_2\text{S}_2\text{O}_3$  solution to determine the total concentration of iodine species ( $\text{I}_2$  and  $\text{I}_3^-$ ) in the aqueous phase.
- Determination of the Partition Coefficient:
  - Separately, determine the partition coefficient ( $K_D$ ) of iodine between water and the chosen organic solvent in the absence of KI.  $K_D = [\text{I}_2]_{\text{org}} / [\text{I}_2]_{\text{aq}}$ .
- Data Analysis:
  - From the concentration of  $\text{I}_2$  in the organic layer and the partition coefficient, calculate the concentration of free  $\text{I}_2$  in the aqueous layer.
  - From the total iodine concentration in the aqueous layer and the free  $\text{I}_2$  concentration, calculate the concentration of  $\text{I}_3^-$ .

- Calculate the equilibrium concentration of  $I^-$  by subtracting the concentration of  $I_3^-$  from the initial concentration of KI.
- Calculate the equilibrium constant,  $K = [I_3^-] / ([I_2][I^-])$ .

## Visualizations

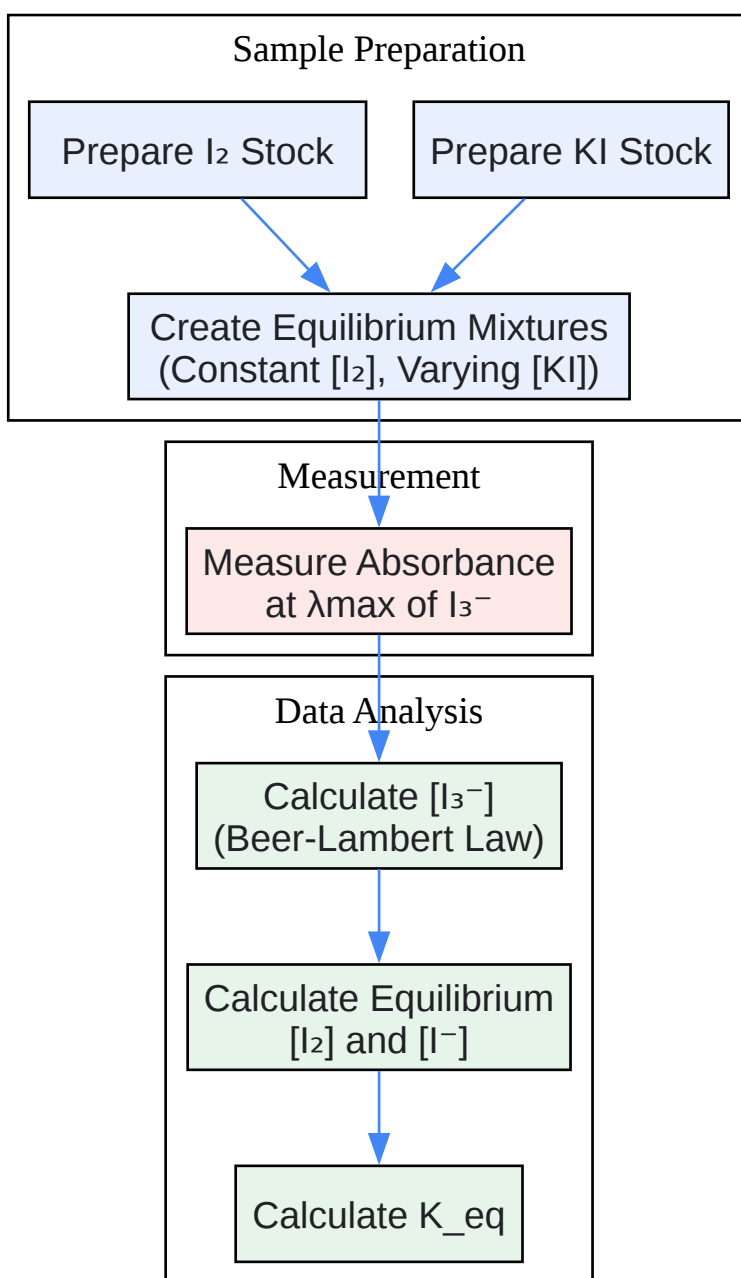
### Chemical Equilibrium Diagram



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Caption: The reversible reaction forming the triiodide ion.

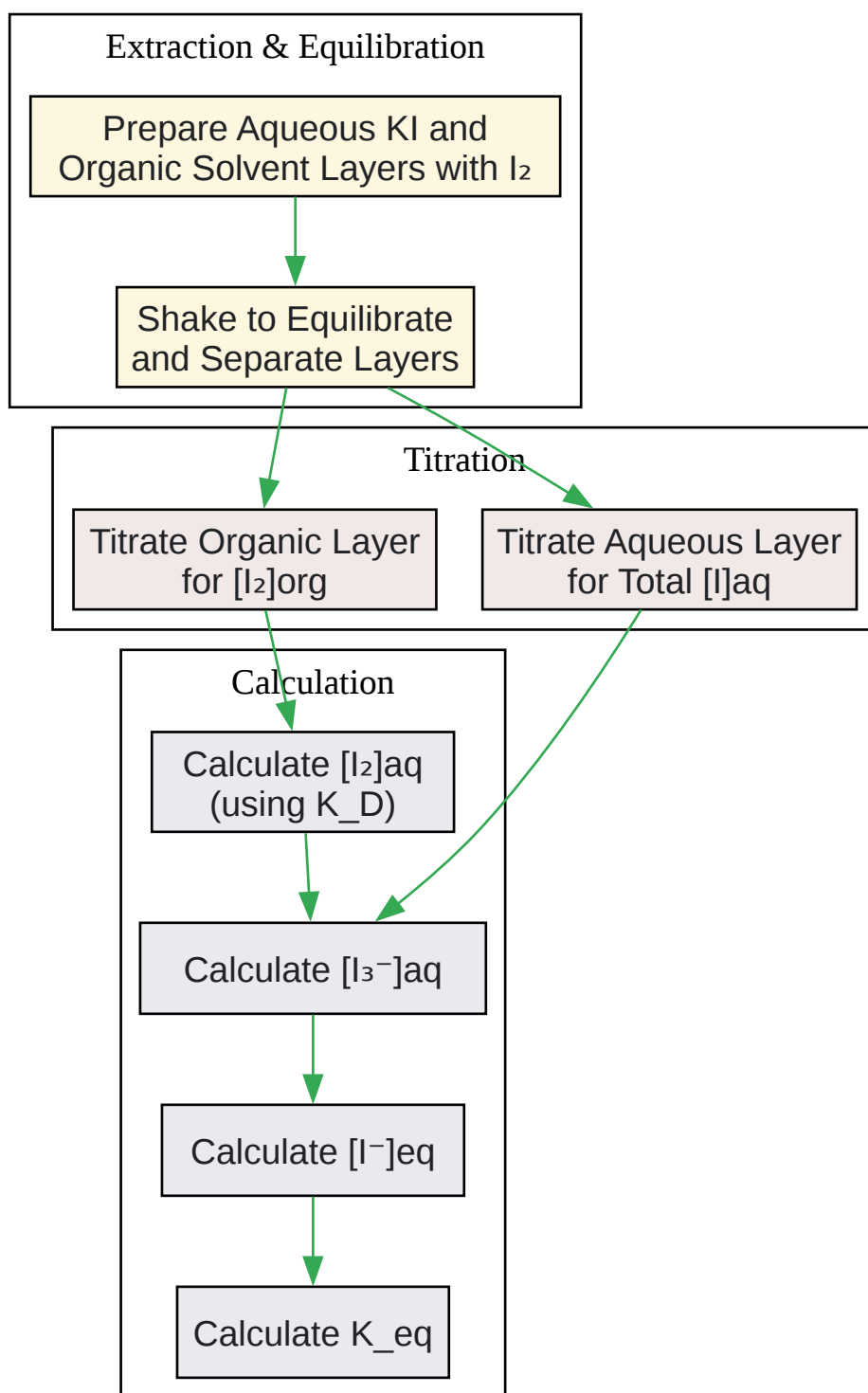
### Spectrophotometric Analysis Workflow



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Caption: Workflow for spectrophotometric determination of  $K_{eq}$ .

## Solvent Extraction Workflow



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Caption: Workflow for  $K_{eq}$  determination by solvent extraction.



## Applications in Drug Development

The  $I_2 + I^- \rightleftharpoons I_3^-$  equilibrium has several implications in the field of drug development:

- **Drug Formulation and Stability:** Iodine-based antiseptics, such as povidone-iodine, rely on the formation of the triiodide ion for the sustained release of free iodine, the active antimicrobial agent. Understanding this equilibrium is crucial for formulating stable and effective products.
- **Analytical Methods:** Iodometric titrations, which are based on the reaction of iodine, are used in the quality control of various pharmaceuticals. The presence of iodide and the formation of triiodide can influence the accuracy of these assays.
- **Drug-Excipient Interactions:** Iodide salts are sometimes used as excipients in drug formulations. The potential for the formation of triiodide and its subsequent reactions with the active pharmaceutical ingredient (API) must be considered during pre-formulation studies.
- **Biocidal Applications:** The antimicrobial properties of iodine are well-established. The controlled release of iodine from triiodide complexes is being explored for the development of novel antimicrobial materials and coatings.[8]

## Conclusion

The equilibrium between iodine, iodide, and triiodide is a fundamental chemical process with significant implications across various scientific disciplines. For researchers, scientists, and drug development professionals, a deep understanding of the thermodynamics, kinetics, and experimental methodologies associated with this equilibrium is essential for innovation and quality control. The data and protocols presented in this guide provide a solid foundation for further investigation and application of the principles governing the  $I_2 + I^- \rightleftharpoons I_3^-$  system.

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## References

- 1. Triiodide ion formation equilibrium and activity coefficients in aqueous solution | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the dissociation reaction of ferricenium tri-iodide in benzene solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion]. | Semantic Scholar [semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. "Smart" Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? - PMC [pmc.ncbi.nlm.nih.gov]
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